(3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the Phenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the double bond in the phenylprop-2-enyl group.
Substitution: Nucleophilic substitution reactions could occur at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could result in a saturated alkyl chain.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.
Industry
In industry, it could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol: shares structural similarities with other piperazine and pyrrolidine derivatives.
Other Phenylprop-2-enyl Compounds: These compounds often exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological properties and reactivity.
Properties
IUPAC Name |
(3S,4S)-1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c23-19(14-18-6-2-1-3-7-18)15-25-16-20(21(28)17-25)26-10-12-27(13-11-26)22-8-4-5-9-24-22/h1-9,14,20-21,28H,10-13,15-17H2/b19-14-/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIHCANSYCXIHK-DFKIOILLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CC(=CC3=CC=CC=C3)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)C/C(=C/C3=CC=CC=C3)/Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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